3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
Overview
Description
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14BrFN6O3 and its molecular weight is 437.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.02948 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related heterocyclic compounds often involves the reaction of isonicotinic acid hydrazide with carbon disulfide in basic media, leading to the formation of oxadiazole derivatives. These compounds are then subjected to further reactions, including condensation with ethyl bromide or treatment with aldehydes to generate a variety of heterocyclic structures with potential biological activities (Bayrak et al., 2009).
Antimicrobial Activity
Research on similar compounds has demonstrated their antimicrobial potential. The synthesized derivatives often exhibit good to moderate activity against various microorganisms, indicating their relevance in the development of new antimicrobial agents (Bayrak et al., 2009).
Anticancer Activity
Compounds with oxadiazole and pyrazole scaffolds have been evaluated for their in vitro cytotoxic activity against cancer cell lines. The structural modification of these heterocycles, including the introduction of fluorobenzoylamino groups, has shown significant effects in inhibiting the growth of tumor cells, suggesting their potential as anticancer agents. Studies on pyrazolo[1,5-a]pyrimidines and related Schiff bases have highlighted their cytotoxicity against human cancer cell lines, underlining the impact of structural diversity on biological activity (Hassan et al., 2015).
Molecular Modeling and Drug Design
Molecular modeling studies of related compounds have contributed to understanding their interaction with biological targets. These studies assist in the rational design of novel therapeutic agents by revealing the molecular basis of their activity and optimizing their structures for enhanced efficacy (Nassar et al., 2015).
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[(2-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN6O3/c17-10-7-21-24(8-10)9-13-22-16(27-23-13)15(26)20-6-5-19-14(25)11-3-1-2-4-12(11)18/h1-4,7-8H,5-6,9H2,(H,19,25)(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPIVYCUJBGMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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